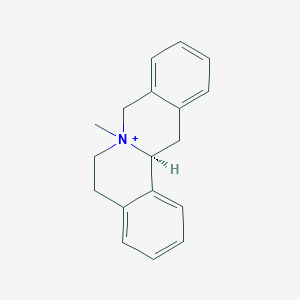

N-methyl-alpha-berbine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20N+ |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

(13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19?/m0/s1 |

InChI Key |

YXEKXCPIKGSIDD-OYKVQYDMSA-N |

Isomeric SMILES |

C[N+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |

Canonical SMILES |

C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Enzymology of N Methylated Protoberberine Alkaloids

Precursor Compounds and Initial Enzymatic Transformations

The initial steps in the biosynthesis of protoberberine alkaloids establish the core benzylisoquinoline scaffold from L-tyrosine-derived precursors. This phase is characterized by the convergence of two distinct pathways originating from this single amino acid.

L-Tyrosine as a Primary Biosynthetic Precursor

L-tyrosine serves as the fundamental building block for the biosynthesis of all benzylisoquinoline alkaloids, including N-methyl-alpha-berbine. wikipedia.orgnih.govmdpi.comresearchgate.net The pathway utilizes two molecules of L-tyrosine to construct the foundational structure of these complex natural products. wikipedia.org One molecule of L-tyrosine is converted into dopamine (B1211576), while the second is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgnih.govfrontiersin.org These two derivatives then undergo a crucial condensation reaction to form the initial benzylisoquinoline skeleton. nih.govfrontiersin.org The entire biosynthetic journey from L-tyrosine to berberine (B55584) involves approximately 13 distinct enzymatic reactions. mdpi.compnas.org

Convergent Role of Dopamine and 4-Hydroxyphenylacetaldehyde

The biosynthesis of the central precursor, (S)-norcoclaurine, occurs through the condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.govfrontiersin.orgresearchgate.netnih.gov This reaction is a pivotal entry point for the formation of all benzylisoquinoline alkaloids. frontiersin.orgresearchgate.net The enzyme responsible for this Pictet-Spengler condensation is (S)-norcoclaurine synthase (NCS). nih.govfrontiersin.orgresearchgate.netnih.gov Following its formation, (S)-norcoclaurine undergoes a series of modifications, including methylations and hydroxylations, to yield (S)-reticuline, a critical branch-point intermediate in the biosynthesis of a wide array of BIAs. frontiersin.orgfrontiersin.orgd-nb.infothieme-connect.com

Specific Methylation and Cyclization Steps in Berberine Biogenesis

The pathway from (S)-norcoclaurine to the key intermediate (S)-reticuline involves a sequence of highly specific enzymatic reactions. These steps include methylation and hydroxylation, which are crucial for the subsequent formation of the protoberberine scaffold.

(S)-Coclaurine N-methyltransferase (CNMT)

Following the action of 6OMT, (S)-Coclaurine N-methyltransferase (CNMT) is responsible for the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net This enzyme also utilizes S-adenosyl-L-methionine as the methyl group donor. oup.com The gene for CNMT has been cloned and studied, revealing its essential role in the biosynthetic sequence leading to protoberberines. frontiersin.orgoup.comkyoto-u.ac.jpoup.com

(S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2)

The subsequent step is the hydroxylation of (S)-N-methylcoclaurine at the 3′ position, a reaction catalyzed by (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2). frontiersin.orgfrontiersin.orgresearchgate.netoup.com This enzyme is a member of the cytochrome P450 family of monooxygenases. frontiersin.orgresearchgate.net The introduction of this hydroxyl group is a prerequisite for the subsequent methylation step that leads to the formation of (S)-reticuline. The gene CYP80B2 has been identified and its function confirmed in the berberine biosynthetic pathway. frontiersin.orgoup.comkyoto-u.ac.jpoup.com

(S)-3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT)

S-Adenosyl-L-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) is a pivotal enzyme that catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to (S)-reticuline, a critical intermediate in the biosynthesis of isoquinoline (B145761) alkaloids. researchgate.netnih.gov In this pathway, 4'OMT acts after (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine, which is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. researchgate.net Subsequently, the P450 enzyme, (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), converts (S)-N-methylcoclaurine to (S)-3′-hydroxy-N-methylcoclaurine. researchgate.net Finally, 4'OMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of (S)-3′-hydroxy-N-methylcoclaurine, producing the vital intermediate, (S)-reticuline. researchgate.net

Studies on 4′OMT from Coptis japonica have revealed that the active form of the enzyme is a dimer and its activity is not dependent on divalent cations. nih.gov However, its function is inhibited by the presence of Fe2+, Cu2+, Co2+, Zn2+, or Ni2+. nih.gov A key distinction between 4'OMT and 6-OMT lies in their substrate specificity and kinetic mechanisms. 4′OMT shows a clear preference for N-methylated substrates like laudanosoline (B600547) over norlaudanosoline. nih.gov Kinetic analyses have indicated that 4′OMT operates through an ordered Bi Bi mechanism, in contrast to the Ping-Pong Bi Bi mechanism of 6-OMT. nih.gov

The enzyme has a pH optimum of 8.3 and demonstrates high specificity for benzylisoquinoline alkaloids with an (S)-configuration at the C-1 position and adjacent hydroxyl groups at the C-3′ and C-4′ positions of ring C. researchgate.net The natural substrate for 4'-OMT is 3′-hydroxy-N-methyl-(S)-coclaurine, for which it has a K_m value of 4.5 μM, and a K_m for SAM of 30 μM. researchgate.net

| Property | (S)-3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT) |

| Function | Catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to (S)-reticuline. researchgate.netnih.gov |

| Substrate | (S)-3′-hydroxy-N-methylcoclaurine. researchgate.net |

| Cofactor | S-adenosyl-L-methionine (SAM). researchgate.net |

| Active Form | Dimer. nih.gov |

| pH Optimum | 8.3. researchgate.net |

| Inhibitors | Fe2+, Cu2+, Co2+, Zn2+, Ni2+. nih.gov |

| Kinetic Mechanism | Ordered Bi Bi. nih.gov |

Catalytic Mechanism of Berberine Bridge Enzyme (BBE) and "Berberine Bridge" Formation

The Berberine Bridge Enzyme (BBE) is a flavoprotein that plays a crucial role in the biosynthesis of protoberberine alkaloids. nih.govfrontiersin.org It catalyzes the regioselective oxidative cyclization of (S)-reticuline to form (S)-scoulerine, a reaction that creates the characteristic "berberine bridge". nih.govwikipedia.org This C-C bond formation between the N-methyl group and the phenolic ring is a key step that marks a branch point in the biosynthesis of benzylisoquinoline alkaloids. wikipedia.orgwiley.com

The catalytic mechanism of BBE has been the subject of extensive research, with evidence supporting both concerted and stepwise pathways. The enzyme contains a covalently bound FAD cofactor. wiley.comnih.gov One proposed mechanism involves a base-catalyzed proton abstraction from the 3'-hydroxyl group of (S)-reticuline by an active site residue, Glu417. acs.orgresearchgate.net This is followed by a concerted C-C bond formation and hydride transfer from the N-methyl group to the N5 atom of the FAD cofactor. researchgate.net

However, other studies suggest a stepwise mechanism. nih.govfigshare.com In this model, hydride transfer from the substrate to the flavin cofactor occurs first, leading to the formation of a methylene (B1212753) iminium ion intermediate. nih.govfigshare.com This intermediate is then cyclized to form (S)-scoulerine. nih.govfigshare.com Isotope effect studies support this stepwise mechanism, indicating that C-H bond cleavage is the rate-limiting step during flavin reduction. figshare.com The lack of a significant solvent isotope effect suggests that solvent-exchangeable protons are not in flight during or before the flavin reduction step, which argues against a fully concerted mechanism. figshare.com

BBE exhibits broad substrate specificity and can oxidize other tetrahydroprotoberberine alkaloids in addition to (S)-reticuline. nih.govwiley.com

| Feature | Description |

| Enzyme | Berberine Bridge Enzyme (BBE). nih.govfrontiersin.org |

| Reaction | Oxidative cyclization of (S)-reticuline to (S)-scoulerine. nih.govwikipedia.org |

| Key Transformation | Formation of the "berberine bridge" (C-C bond). wikipedia.orgwiley.com |

| Cofactor | Covalently bound Flavin Adenine Dinucleotide (FAD). wiley.comnih.gov |

| Proposed Mechanisms | Concerted and Stepwise pathways. nih.govresearchgate.netfigshare.com |

| Stepwise Mechanism Intermediate | Methylene iminium ion. nih.govfigshare.com |

Molecular Regulation of Berberine Biosynthetic Gene Expression

The production of berberine is tightly controlled at the transcriptional level, with several transcription factors (TFs) playing a crucial role in regulating the expression of the biosynthetic genes. nih.govresearchgate.net In Coptis japonica, a plant known for its high berberine content, two key transcription factors have been identified: CjWRKY1 and CjbHLH1. researchgate.netfrontiersin.org

CjWRKY1 is a plant-specific WRKY-type transcription factor that has been shown to comprehensively regulate the expression of nearly all genes involved in berberine biosynthesis. nih.govfrontiersin.org Overexpression of CjWRKY1 in C. japonica protoplasts led to an increase in the transcript levels of all examined berberine biosynthetic genes. nih.gov Conversely, silencing of the CjWRKY1 gene resulted in a significant reduction in the transcripts of these genes. nih.gov Promoter analysis of berberine biosynthetic genes, such as CYP80B2, 4′OMT, and CYP719A1, has revealed the presence of W-box cis-acting elements, which are recognized and bound by WRKY-type transcription factors like CjWRKY1. frontiersin.org

CjbHLH1 is a basic helix-loop-helix (bHLH) type transcription factor that also acts as a specific regulator of berberine biosynthesis. oup.com Similar to CjWRKY1, overexpression of CjbHLH1 in C. japonica protoplasts increased the expression of endogenous berberine biosynthetic enzyme genes. oup.com CjbHLH1 is thought to activate transcription through putative E-box elements in the promoters of these genes, independently of CjWRKY1. frontiersin.org When both CjWRKY1 and CjbHLH1 are co-expressed, their effects on the promoter activity of genes like 4′OMT appear to be additive. frontiersin.org

These transcription factors, belonging to the WRKY and bHLH families, are often involved in plant defense responses, suggesting a link between alkaloid biosynthesis and the plant's defense mechanisms. frontiersin.org

| Transcription Factor | Family | Target Genes | Cis-acting Element | Organism |

| CjWRKY1 | WRKY | Most berberine biosynthetic genes. nih.govfrontiersin.org | W-box. frontiersin.org | Coptis japonica. nih.govfrontiersin.org |

| CjbHLH1 | bHLH | Berberine biosynthetic genes. oup.com | E-box (putative). frontiersin.org | Coptis japonica. frontiersin.orgoup.com |

Biocatalytic Strategies in Optically Pure Berbine (B1217896) Synthesis

A chemoenzymatic strategy has been developed that combines chemical synthesis of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines with a biocatalytic kinetic resolution step using BBE. acs.orgsemanticscholar.org In this process, BBE catalyzes the enantioselective intramolecular oxidative C-C coupling of the (S)-enantiomer of the racemic substrate to produce the corresponding optically pure (S)-berbine. acs.orgsemanticscholar.org The (R)-enantiomer of the substrate remains unreacted and can be isolated in high enantiomeric purity. acs.orgsemanticscholar.org

This method has demonstrated excellent enantioselectivity (E > 200), consistently yielding optically pure products. acs.orgsemanticscholar.org The reaction can be performed in a biphasic system, often a mixture of an organic solvent like toluene (B28343) and an aqueous buffer, to overcome the low solubility of the benzylisoquinoline substrates. semanticscholar.orgresearchgate.net The optimization of reaction conditions, including pH, temperature, and the use of co-solvents, has enabled the process to be scaled up for preparative synthesis. researchgate.net For instance, reactions have been successfully conducted on a 500 mg scale, achieving 50% conversion in 24 hours and yielding both the (S)-berbine product and the remaining (R)-benzylisoquinoline substrate with enantiomeric excesses greater than 97%. researchgate.net

| Strategy | Description | Key Enzyme | Outcome |

| Chemoenzymatic Synthesis | Combination of chemical synthesis of racemic precursors and biocatalytic kinetic resolution. acs.orgsemanticscholar.org | Berberine Bridge Enzyme (BBE). acs.orgsemanticscholar.org | Optically pure (S)-berbines and (R)-benzylisoquinolines. acs.orgsemanticscholar.org |

| Reaction Conditions | Biphasic system (e.g., toluene/buffer), optimized pH and temperature. semanticscholar.orgresearchgate.net | BBE and Catalase (to remove H₂O₂). researchgate.net | High conversion and enantiopurity on a preparative scale. researchgate.net |

Iii. Synthetic Methodologies for N Methylated Berbine Alkaloids and Analogs

Total Synthesis Approaches to the Berbine (B1217896) Skeleton

Total synthesis provides a flexible route to a wide array of berbine analogs by allowing for the introduction of various substituents on the aromatic rings.

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids. whiterose.ac.uk It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline ring, a key intermediate in berbine synthesis. whiterose.ac.ukresearchgate.netacs.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. whiterose.ac.uk

The regioselectivity of the Pictet-Spengler reaction, particularly whether the cyclization occurs ortho or para to an activating group on the aromatic ring, can be influenced by the reaction conditions. For instance, the choice of solvent has been shown to be a critical factor. nih.govacs.org Protic solvents like trifluoroethanol tend to favor the formation of the para-cyclized product, whereas aprotic, nonpolar solvents such as toluene (B28343) can promote ortho-cyclization. nih.govacs.org This solvent-directed regioselectivity offers a powerful tool for the targeted synthesis of specific berbine isomers. nih.govacs.org One streamlined method for synthesizing berberine (B55584) involves a copper-promoted Pictet-Spengler-type cyclization with glyoxal, followed by oxidative aromatization at the C-8 position. researchgate.netresearchgate.net

Table 1: Solvent Effect on the Regioselectivity of Pictet-Spengler Cyclization

| Solvent | Temperature (°C) | Time | Ortho/Para Ratio | Reference |

|---|---|---|---|---|

| Trifluoroethanol | RT | 1h | 1:99 | acs.org |

| Dichloroethane | 80 | 24h | 81:19 | acs.org |

This table illustrates the solvent-dependent ortho/para product distribution in a Pictet-Spengler reaction, highlighting the tunability of the cyclization. acs.org

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has emerged as a powerful tool in organic synthesis. researchgate.netmdpi.com Its application in the total synthesis of alkaloids, including the berbine framework, has been demonstrated. researchgate.netresearchgate.netnih.gov This reaction is particularly useful for forming carbon-carbon bonds under mild conditions with high chemoselectivity. mdpi.com

In the context of berbine synthesis, an intermolecular Heck reaction can be employed to assemble the core structure. researchgate.netnih.gov This strategy offers a convergent approach to the tetracyclic skeleton. The reaction typically involves the coupling of an appropriately substituted aryl halide with an alkene partner, leading to the formation of a key bond within the berbine framework. The versatility of the Heck reaction allows for the use of a wide range of substrates, facilitating the synthesis of diverse analogs. researchgate.net

Furthermore, this methodology can be combined with in situ functionalization, enabling the regioselective introduction of substituents at the C-13 position of the alkaloid. nih.govresearchgate.netnih.gov This one-pot procedure enhances the efficiency of the synthesis and provides access to more complex and diverse analogs. nih.govresearchgate.net A novel one-pot, palladium-catalyzed tandem α-arylation–cyclization approach has also been developed for the synthesis of dihydroisoquino[3,2-a]isoquinolines, the core structure of protoberberine alkaloids. acs.org This method provides a convenient pathway to multisubstituted protoberberine derivatives from commercially available starting materials. researcher.lifeacs.org

Semisynthetic Derivatization of Protoberberine Alkaloids

Semisynthesis, starting from readily available natural protoberberine alkaloids, is an effective strategy for generating novel derivatives. nih.govacs.org This approach allows for the targeted modification of specific positions on the berbine skeleton, leading to compounds with potentially improved biological activities. scielo.br

The C-8 position of the protoberberine skeleton is a common site for chemical modification. scielo.brmuni.cz The quaternary iminium nature of many protoberberine alkaloids makes the C-8 position susceptible to nucleophilic attack. muni.cz For example, treatment of berberine with a strong base can lead to the formation of an 8-hydroxy-7,8-dihydroberberine derivative. muni.cz The C-8 position can also be functionalized through reactions such as the Polonovski-Potier reaction on berbine N-oxides, which can lead to the synthesis of 8-hydroxymethyl and 8-methyl berbines. researchgate.net Furthermore, the addition of acetone (B3395972) to berberine under alkaline conditions can result in the formation of a C-8 substituted product. mdpi.com

The C-9 and C-13 positions of the protoberberine nucleus are also key targets for semisynthetic modifications. scielo.br Berberine can be converted to berberrubine (B190655) by pyrolysis, which then serves as a precursor for a variety of 9-O-substituted derivatives with distinct pharmacological properties. scielo.br These derivatives are often synthesized through the reaction of berberrubine with various electrophiles. beilstein-journals.org

The C-13 position can be functionalized through several methods. Palladium-catalyzed enolate arylation combined with in situ methylation has been used to introduce a methyl group at the C-13 position, as demonstrated in the total synthesis of dehydrocorydaline. nih.govresearchgate.netnih.gov The introduction of various substituents at this position is of significant interest for modulating the biological activity of protoberberine alkaloids. nih.govacs.orgscielo.br

Table 2: Common Functionalization Sites in Protoberberine Alkaloids

| Position | Type of Modification | Example of Resulting Compound | Reference |

|---|---|---|---|

| C-8 | Nucleophilic addition of hydroxide | 8-Hydroxy-7,8-dihydroberberine | muni.cz |

| C-8 | Polonovski-Potier reaction | 8-Methylberbine | researchgate.net |

| C-9 | O-alkylation of berberrubine | 9-O-substituted berberine derivatives | scielo.brbeilstein-journals.org |

This table summarizes common positions for chemical modification on the protoberberine skeleton and the types of derivatives that can be generated.

Synthesis of Berberrubine and Its Derivatives

The synthesis of derivatives of the protoberberine alkaloid berberine often commences with the selective demethylation of berberine at the C-9 methoxy (B1213986) group to yield berberrubine. nih.govresearchgate.net This transformation is a critical step as it provides a reactive phenolic hydroxyl group, which serves as a handle for further structural modifications.

One of the most common methods to obtain berberrubine is through thermal treatment of berberine chloride. This process involves heating berberine chloride at high temperatures, typically between 185-195°C, under a vacuum. nih.govnih.gov This pyrolysis reaction selectively cleaves the methyl group at the C-9 position. researchgate.net Microwave irradiation has also been reported as a convenient and simple alternative for this selective demethylation, affording berberrubine in high yield. researchgate.net

Once synthesized, berberrubine serves as a versatile intermediate for the creation of a wide array of 9-O-substituted derivatives. researchgate.net These derivatives are typically prepared by reacting berberrubine with various alkylating or acylating agents. mdpi.com For instance, treatment of berberrubine with propargyl bromide in dimethylformamide (DMF) yields 9-O-(propargyl) berberine, introducing an alkynyl group for further "click" chemistry modifications. nih.govdovepress.com Similarly, reaction with 1,3-dibromopropane (B121459) can be used to introduce a bromopropoxy chain at the 9-position. nih.gov The reaction of berberrubine hydrobromide with bromoacetic acid amides in the presence of a base like triethylamine (B128534) in acetonitrile (B52724) leads to the formation of 9-O-substituted berberine derivatives containing an amide moiety. mdpi.commdpi.com

The synthesis of these derivatives allows for the introduction of diverse functional groups, which can significantly alter the molecule's properties. nih.govnih.gov For example, carbohydrate moieties have been attached to the berberine scaffold via the 9-O-position to explore their biological activities. nih.govrsc.org

Table 1: Synthesis of Selected 9-O-Substituted Berberine Derivatives from Berberrubine

| Derivative Name | Reagents and Conditions | Yield | Reference |

| 9-O-(propargyl) berberine chloride | Propargyl bromide, DMF, 80°C, 6 h | 72% | nih.gov |

| 9-(3-bromopropoxy)-berberine bromide | 1,3-dibromopropane (DBP), DMF, 80°C | 74% | nih.gov |

| 9-O-[2-(4-fluorophenyl)-2-oxo-ethyl]berberine bromide | 2-bromo-1-(4-fluorophenyl)ethan-1-one, acetonitrile, triethylamine, reflux, 4 h | 75% | mdpi.com |

| 9-O-(1-(α-D-mannopyranosyl)-4-methylene-1H-1,2,3-triazole)berberine chloride | 9-O-(propargyl) berberine chloride, azido-mannose derivative, CuSO₄·5H₂O, sodium ascorbate, 60°C, 5 h | 52% | nih.gov |

Chemoenzymatic Synthesis of Stereoisomeric Berbines

Chemoenzymatic strategies offer a powerful approach for the asymmetric synthesis of stereoisomeric berbines, providing access to optically pure alkaloids that are challenging to obtain through purely chemical methods. acs.orgnih.gov A key enzyme in this field is the Berberine Bridge Enzyme (BBE), a flavin-dependent oxidase that catalyzes an enantioselective intramolecular oxidative C-C bond formation. acs.orguniovi.es

The typical chemoenzymatic route involves the chemical synthesis of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines (rac-1), which serve as the substrates for the enzymatic step. acs.orgnih.gov The Berberine Bridge Enzyme, often sourced from Eschscholzia californica and expressed in recombinant hosts like E. coli, then performs a kinetic resolution. acs.orguniovi.esnih.gov BBE specifically converts the (S)-enantiomer of the racemic substrate into the corresponding (S)-berbine by forming the characteristic "berberine bridge". acs.orgnih.gov This reaction is an aerobic oxidative C-C coupling that proceeds with excellent enantioselectivity, leaving the (R)-enantiomer of the benzylisoquinoline substrate unreacted. acs.org

Further advancements have combined the BBE-catalyzed reaction with other enzymatic or chemical steps in cascade processes. researchgate.net For instance, a deracemization strategy has been developed that couples a monoamine oxidase (MAO) for kinetic resolution and stereoinversion with the BBE-catalyzed cyclization to convert a racemic substrate almost entirely into the desired (S)-berbine product. researchgate.netresearchgate.net This combination of chemical synthesis of racemic precursors with highly selective biocatalytic transformations represents an efficient and competitive alternative to conventional asymmetric synthesis. acs.org

Table 2: Chemoenzymatic Synthesis of (S)-Berbines using Berberine Bridge Enzyme (BBE)

| Substrate (racemic) | Product ((S)-Berbine) | Enzyme | Overall Yield | Enantiomeric Excess (ee) | Reference |

| rac-Reticuline | (S)-Scoulerine | BBE | 7.4% (over 9 steps) | >99% | acs.orguniovi.es |

| rac-1-(3-Hydroxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | (S)-Cheilanthifoline | BBE | 17% (over 5 steps) | >99% | acs.org |

| rac-1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | (S)-N-methylcanadine analog | BBE | 13% (over 6 steps) | >99% | acs.org |

Iv. Structure Activity Relationship Sar Studies of N Methylated Protoberberine Alkaloids

Correlating N-Methylation with Biological Activity

N-methylation is a critical structural feature that significantly modulates the biological activities of protoberberine alkaloids. This modification transforms the tertiary amine of the tetrahydroprotoberberine core into a quaternary ammonium (B1175870) salt, altering the molecule's charge, planarity, and interaction with biological macromolecules.

Research has shown that methylation at various positions on the tetrahydroprotoberberine (THPB) scaffold results in a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects. nih.gov For instance, the quaternarization of the nitrogen atom is a recurring theme in compounds exhibiting notable biological effects. Studies on berberine (B55584) derivatives have indicated that the presence of a quaternary nitrogen atom is significant for certain antiviral activities. researchgate.net

| Compound | Reported Biological Activity |

|---|---|

| Discretamine | Anti-inflammatory |

| Corypalmine | Antibacterial |

| Scoulerine | Anti-tumor |

Quantitative Analysis of Structural Modifications on Target Binding

The effect of N-methylation on the biological activity of protoberberine alkaloids can be quantitatively assessed by examining their binding affinity to specific molecular targets. Enzymes are a prominent class of targets for these compounds. For example, tetrahydroprotoberberine N-methyltransferase (TNMT) is a key enzyme in the biosynthesis of several quaternary alkaloids. nih.gov

The binding of protoberberine alkaloids is not limited to enzymes. They are also known to interact with nucleic acids. The planarity of the tetracyclic system, which is enhanced by the quaternization of the nitrogen, is crucial for this interaction. For example, the planar alkaloid coralyne shows stronger binding to double-stranded RNA conformations compared to the less planar berberine and palmatine, suggesting its potential in RNA-targeted drug design. nih.gov This highlights how N-methylation, by altering molecular geometry, can quantitatively impact target binding.

| Substrate | Key Structural Feature | Relative N-Methylation Efficiency |

|---|---|---|

| Stylopine | Fully O-methylated | High |

| Tetrahydropalmatine | Fully O-methylated | High |

| Tetrahydrocolumbamine | One free hydroxyl group | Reduced to ~50% |

| Scoulerine | Two free hydroxyl groups | Reduced to ~25% |

Computational Approaches to Conformational Landscape and Bioactive Forms

Computational methods are invaluable for understanding the three-dimensional structures and dynamic behaviors of N-methylated protoberberine alkaloids, providing insights that are often difficult to obtain through experimental techniques alone. These approaches allow for the exploration of the conformational landscape and the identification of bioactive conformations.

A key structural feature of tetrahydroberberine is the existence of two conformers, cis and trans, related to the ring junction of the quinolizidine (B1214090) skeleton. oup.com Energy calculation methods and CD spectroscopy have shown that these conformers exist in equilibrium. oup.comresearchgate.net Computational simulations suggest that these different conformations are selectively recognized by different methylation processes; the cis conformer is the primary substrate for enzymatic N-methylation, whereas the trans conformer is favored in chemical N-methylation. oup.comoup.com This stereoselectivity is crucial, as downstream enzymes in biosynthetic pathways often only accept substrates with the correct stereochemistry, which in the case of TNMTs is the (S)-cis configuration. nih.govsemanticscholar.org

Molecular docking is another powerful computational tool used to predict the binding modes of these alkaloids within the active sites of their protein targets. mdpi.com For instance, the crystal structure of GfTNMT reveals a largely hydrophobic, L-shaped substrate recognition pocket that enforces the stereoselective production of N-methylated compounds in the (S)-cis conformation. nih.govnih.gov Docking studies can elucidate the specific interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the ligand-protein complex. nih.govresearchgate.net These computational insights are fundamental for the rational design of new, more potent, and selective protoberberine-based therapeutic agents. nih.gov

Compound Index

| Compound Name |

|---|

| Berberine |

| Coralyne |

| Corypalmine |

| Discretamine |

| Palmatine |

| Scoulerine |

| Stylopine |

| Tetrahydroberberine |

| Tetrahydrocolumbamine |

| Tetrahydropalmatine |

V. Molecular Mechanisms of Action and Cellular Targets in Vitro Research Models

Enzyme Inhibition Profiles of N-Methylated Berbine (B1217896) Alkaloids

N-methylated berbine alkaloids, with berberine (B55584) being the most extensively studied, exhibit a range of interactions with various cellular enzymes. These interactions are fundamental to their observed biochemical and pharmacological effects in preclinical research. In vitro studies have elucidated specific inhibitory profiles against enzymes involved in carbohydrate metabolism, inflammatory pathways, steroidogenesis, epigenetic regulation, and mitochondrial function.

Berberine has demonstrated significant inhibitory activity against key enzymes responsible for carbohydrate digestion, namely α-amylase and α-glucosidase. researchgate.netnih.gov The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, a mechanism of interest in managing postprandial hyperglycemia. wikipedia.org

In vitro studies have shown that berberine effectively inhibits both enzymes, with IC50 values of 50.83 µg/mL for α-amylase and 198.40 µg/mL for α-glucosidase. researchgate.net The mechanism of inhibition differs between the two enzymes; it is non-competitive for α-amylase and competitive for α-glucosidase. researchgate.net Fluorescence spectroscopy has indicated a static quenching mechanism between berberine and both enzymes, with hydrophobic interactions being the primary force. researchgate.net Further research has confirmed berberine's ability to inhibit α-amylase by 72% at a concentration of 10 μg/mL. nih.govmdpi.com

Table 1: In Vitro Glycosidase Inhibition by Berberine

| Enzyme | IC50 Value | Type of Inhibition |

| Alpha-Amylase | 50.83 µg/mL researchgate.net | Non-competitive researchgate.net |

| Alpha-Glucosidase | 198.40 µg/mL researchgate.net | Competitive researchgate.net |

Phospholipase A2 (PLA2) enzymes are critical in cellular signaling and inflammatory processes, as they release fatty acids like arachidonic acid from phospholipids. nih.gov Research on lipopolysaccharide (LPS)-induced acute lung injury models has shown that berberine can inhibit the expression and phosphorylation of cytosolic phospholipase A2 (cPLA2). nih.gov This inhibition contributes to its protective effects by reducing the downstream production of inflammatory mediators. nih.gov The mechanism involves the suppression of cPLA2 activity, which in turn decreases the liberation of arachidonic acid. mdpi.com

NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as PGE2. mdpi.commdpi.com Inhibition of 15-PGDH can potentiate tissue regeneration by increasing local prostaglandin levels. nih.govnmn.com While potent synthetic inhibitors of 15-PGDH like SW033291 have been identified and studied for their therapeutic potential, current scientific literature from the performed searches does not establish a direct inhibitory effect of N-methyl-alpha-berbine or related N-methylated berbine alkaloids on 15-PGDH activity. mdpi.commdpi.comnih.govnih.gov

The effect of berberine on DNA methyltransferases (DNMTs), enzymes that catalyze DNA methylation, appears to be context-dependent. One study investigating fatty liver in rats fed a high-fat diet found that berberine treatment did not cause significant changes in the mRNA and protein levels of DNMT1 and DNMT3b in the liver, nor did it alter total hepatic DNMT enzyme activity. nih.gov However, this study did find that berberine could reverse the methylation state of the microsomal triglyceride transfer protein (MTTP) promoter. nih.gov

Conversely, other research suggests berberine can act as an epigenetic modulator. nih.gov In this context, berberine treatment was shown to affect enzymes involved in histone methylation, leading to a decrease in the expression of histone methyltransferases like WHSC1I, WHSC1II, and SMYD3. nih.gov These findings suggest that while berberine may not directly inhibit DNMT1 and DNMT3B activity universally, it can influence epigenetic landscapes by modulating other components of the epigenetic machinery, such as histone-modifying enzymes. nih.gov

Aldo-keto reductase family 1 member C3 (AKR1C3) is a key enzyme in steroid hormone metabolism, catalyzing the synthesis of potent androgens like testosterone. nih.gov In vitro studies have demonstrated that berberine inhibits the enzymatic activity of AKR1C3 in a dose-dependent manner. nih.govnih.gov This inhibition is not due to a reduction in the enzyme's expression, as berberine did not alter AKR1C3 mRNA or protein levels. nih.govresearchgate.net The direct suppression of AKR1C3's catalytic activity leads to decreased intracellular androgen synthesis. nih.govnih.gov Molecular docking studies suggest that berberine binds to the active center of the enzyme, forming π-π interactions with key amino acid residues (Phe306 and Phe311), which explains the inhibitory effect. nih.govnih.govresearchgate.net

Table 2: In Vitro AKR1C3 Inhibition by Berberine

| Compound | Target Enzyme | IC50 Value |

| Berberine | AKR1C3 | 7.70 µmol/L researchgate.net |

Berberine directly targets and inhibits the activity of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). cjnmcpu.comnih.govijbs.comresearchgate.net This is a primary mechanism underlying many of its metabolic effects observed in vitro. nih.gov Inhibition of complex I disrupts the electron transport chain, leading to decreased oxygen consumption and reduced ATP synthesis. ijbs.comresearchgate.net This action can activate key energy-sensing pathways. nih.gov Studies in primary hepatocytes and isolated mitochondria have confirmed that berberine reverses the overactivation of complex I function without significantly impacting complexes II, III, or IV. ijbs.com This specific modulation of mitochondrial activity highlights a key cellular target of this N-methylated berbine alkaloid. nih.govnih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Berberine has been identified as an inhibitor of human dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. nih.govnih.gov In vitro studies using human recombinant DPP-IV have demonstrated that berberine inhibits the enzyme with a half-maximal inhibitory concentration (IC50) of 13.3 µM. nih.govtandfonline.comresearchgate.net Another study confirmed this inhibitory activity, reporting a similar IC50 value of 16.328 ± 1.344 μM. nih.gov

The mechanism of this inhibition has been explored through simulated docking experiments. nih.govtandfonline.com These models show that berberine fits within the binding pocket of DPP-IV. nih.govtandfonline.com The interaction is stabilized by electrostatic attraction between the positively charged isoquinolinium nitrogen atom of berberine and the negatively charged residue of glutamic acid-205 (GLU205) within the enzyme's binding site. nih.govtandfonline.comresearchgate.net This inhibitory action on DPP-IV is considered one of the mechanisms contributing to berberine's effects on metabolic pathways. nih.govtandfonline.com

Table 1: In Vitro Inhibitory Activity of Berberine on DPP-IV

| Parameter | Value | Source |

|---|---|---|

| IC50 | 13.3 µM | nih.govtandfonline.comresearchgate.net |

| IC50 | 16.328 ± 1.344 µM | nih.gov |

Receptor Binding and Signaling Pathway Modulation

Alpha-2 Adrenoreceptor Interactions

In vitro research utilizing human platelets has shown that berberine interacts with alpha-2 (α2) adrenoceptors. nih.govosti.gov It competitively inhibits the binding of [3H]-yohimbine, a known α2-adrenoceptor antagonist. nih.gov The inhibitory concentration (IC50) for this displacement was determined to be 16.6 µM. nih.gov

Berberine's interaction with this receptor is complex, exhibiting properties of a partial agonist. nih.gov In platelet cyclic AMP (cAMP) accumulation experiments, berberine (from 0.1 µM to 0.1 mM) acted as an agonist by inhibiting cAMP accumulation induced by prostaglandin E1. nih.gov Conversely, in the presence of L-epinephrine, berberine behaved as an antagonist, blocking the inhibitory effect of L-epinephrine on cAMP levels. nih.gov

Table 2: Comparative IC50 Values for α2-Adrenoceptor Binding

| Compound | IC50 (µM) | Source |

|---|---|---|

| Berberine | 16.6 | nih.gov |

| Norepinephrine | 14.5 | nih.gov |

| Epinephrine | 7.5 | nih.gov |

| Clonidine | 0.4 | nih.gov |

N-Methyl-D-Aspartate (NMDA) Receptor Subtype Modulation

The interaction of berberine with N-Methyl-D-Aspartate (NMDA) receptors appears to be multifaceted. In vitro studies on primary neurons have shown that the neurotoxicity induced by low micromolar concentrations of berberine can be entirely blocked by NMDA receptor antagonists such as memantine and MK-801. nih.govplos.org This suggests that berberine's effects are dependent on NMDA receptor function. nih.govplos.org

Furthermore, subtoxic, nanomolar concentrations of berberine were found to sensitize neurons to glutamate-induced excitotoxicity, a process mediated by NMDA receptors. nih.govplos.org While these findings confirm a functional interaction, direct binding affinity and specific subtype modulation (e.g., GluN2A vs. GluN2B) by berberine in isolated receptor preparations require further elucidation. Some research suggests that berberine can inhibit NMDA receptor activity and reduce intracellular calcium concentration as part of its neuroprotective mechanism. plos.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Expression Regulation

Berberine has been demonstrated to directly interact with and regulate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs lipid and glucose metabolism. nih.govnih.gov A radioligand binding assay confirmed that berberine binds directly to the ligand-binding domain of PPARα with a Ki (inhibition constant) of 0.73 mM. nih.gov A cell-based reporter gene assay further established its role as a selective PPARα agonist, with an EC50 (half-maximal effective concentration) of 0.58 mM. nih.gov

In cellular models, berberine treatment has been shown to up-regulate the expression of PPARα at both the mRNA and protein levels. nih.gov For instance, in vascular smooth muscle cells where PPARα expression was suppressed, berberine treatment markedly increased its mRNA and protein levels. nih.gov This effect was abolished by the presence of MK886, a selective PPARα antagonist, confirming that the action is mediated through this receptor. nih.govnih.gov

Table 3: In Vitro Agonist Activity of Berberine on PPARα

| Parameter | Value (mM) | Assay Type | Source |

|---|---|---|---|

| Ki | 0.73 | Radioligand Binding Assay | nih.gov |

| EC50 | 0.58 | Reporter Gene Assay | nih.gov |

Farnesoid X Receptor (FXR) Pathway Interactions

Berberine's interaction with the Farnesoid X Receptor (FXR) pathway, a key regulator of bile acid and metabolic homeostasis, appears to be indirect and mediated by its effects on gut microbiota. In vitro studies using an FXR reporter assay showed that berberine itself had no direct agonist effect on the receptor. nih.gov

Androgen Receptor (AR) Signaling Pathway Suppression

In vitro studies using prostate cancer cell lines have established that berberine suppresses the Androgen Receptor (AR) signaling pathway. elsevierpure.comnih.gov This suppression occurs through multiple mechanisms. Berberine decreases the transcriptional activity of AR in both ligand-dependent and ligand-independent manners. nih.govaacrjournals.org

A key finding is that berberine induces the degradation of the AR protein. elsevierpure.comnih.gov This effect is observed in a time- and concentration-dependent manner without a corresponding decrease in AR mRNA levels, indicating a post-transcriptional mechanism of action. nih.govaacrjournals.org Notably, berberine also promotes the degradation of ligand-binding, domain-truncated AR splice variants, which are often implicated in the development of treatment-resistant prostate cancer. elsevierpure.com This effect has been observed in various AR-positive prostate cancer cell lines, including LNCaP and 22Rv1. nih.govaacrjournals.orgmdpi.com

Table 4: Summary of Berberine's Effects on AR Signaling in Prostate Cancer Cells

| Cell Line | Effect | Mechanism | Source |

|---|---|---|---|

| LNCaP | Inhibited cell growth | Induces AR protein degradation | nih.govaacrjournals.org |

| 22Rv1 | Suppressed AR activity by >90% | Suppresses constitutive AR activity | nih.govaacrjournals.org |

| LNCaP, 22Rv1 | Decreased AR transcriptional activity | Post-transcriptional | elsevierpure.comnih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Berbine alkaloids, notably berberine, have been shown to interfere with the signaling cascade of the Epidermal Growth Factor Receptor (EGFR), a key promoter in the development of various tumors. Research indicates that berberine significantly inhibits both the basal and EGF-stimulated activation of EGFR in colon tumor cells nih.gov. This inhibitory action is linked to a reduction in the phosphorylation levels of EGFR nih.gov.

The mechanism for this inhibition involves the activation of the ubiquitin ligase Cbl nih.gov. Berberine treatment stimulates Cbl activation, which in turn enhances its interaction with EGFR. This leads to the ubiquitinylation and subsequent downregulation of the receptor, effectively reducing the number of active EGFR molecules on the cell surface nih.gov. This process occurs in both the presence and absence of EGF stimulation. Studies using knock-down Cbl expression have confirmed that this Cbl-mediated pathway is crucial for berberine's ability to down-regulate EGFR and inhibit cell proliferation nih.gov. Consequently, the global inhibition of the EGFR signaling pathway results in decreased levels of downstream signaling proteins such as pERK, pAKT, pNFκB, and pSTAT3 nih.gov.

Table 1: Research Findings on EGFR Inhibition by Berbine Alkaloids

| Cell Line/Model | Key Findings | Mechanism | Reference |

|---|---|---|---|

| IMCE (immorto Min mouse colonic epithelial), HT-29 (human colonic carcinoma) | Inhibited basal and EGF-stimulated EGFR activation and proliferation. | Stimulated ubiquitin ligase Cbl activation, leading to EGFR ubiquitinylation and down-regulation. | nih.gov |

| Gastric Cancer (GC) cell lines and xenograft models | Decreased phosphorylation levels of EGFR and its downstream targets (pERK, pAKT, pNFκB, pSTAT3). | Global inhibition of the EGFR signaling pathway. | nih.gov |

| Prostate Cancer cell lines | EGFR was inhibited by berberine treatment. | Suppression of EGFR signaling. | nih.gov |

| Human Glioblastoma cells | Downregulated the EGFR-MEK-ERK signaling pathway. | Inhibition of EGFR signaling cascade. | nih.gov |

Sigma Receptor 1 Modulation

Berbine alkaloids interact with sigma receptors, which are intracellular chaperone proteins primarily located in the endoplasmic reticulum. Berberine, in particular, has been identified as a sigma-1 receptor (S1R) agonist nih.govwikipedia.org. This interaction is significant as sigma receptors are involved in the modulation of various neurotransmitter systems and are considered a therapeutic target for neuropsychiatric disorders nih.gov. The effect of berberine on the sigma-1 receptor is comparable to that of several antidepressant drugs, indicating its potential in this area nih.gov.

The activation of S1R by agonists like berberine represents a promising nexus for addressing conditions where cellular stress and dysfunction are implicated, such as in epilepsy and associated cardiac complications nih.govresearchgate.net. In preclinical models, berberine's agonistic activity at the S1R has been linked to the amelioration of seizure severity and the mitigation of cardiac dysfunction by enhancing pro-survival signaling pathways like Akt/eNOS and modulating ferroptosis nih.gov.

Table 2: Research Findings on Sigma Receptor 1 Modulation by Berbine Alkaloids

| Model System | Key Findings | Implication | Reference |

|---|---|---|---|

| Pentylenetetrazol (PTZ)-kindling rat model of epilepsy | Berberine, as an S1R agonist, decreased seizure severity and improved hemodynamic parameters. | Potential therapeutic for epilepsy and associated cardiac abnormalities. | nih.gov |

| General Pharmacological Review | Berberine affects sigma receptor 1 similarly to many antidepressant drugs. | Potential for the treatment of major depression. | nih.gov |

| Cardiac Tissue (in PTZ model) | Enhanced Akt/eNOS signaling and mitigated ferroptosis via S1R modulation. | S1R is a promising nexus between abnormalities in epilepsy and cardiac complications. | nih.govresearchgate.net |

Intracellular Signaling Cascades Affected by Berbine Alkaloids

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

One of the most extensively documented molecular actions of berbine alkaloids is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis wonderlabs.com. Berberine treatment leads to increased AMPK activity in various cell types, including adipocytes and myotubes elsevierpure.com. This activation is reflected by the increased phosphorylation of AMPK at threonine 172 nih.gov.

Several mechanisms for AMPK activation by berberine have been proposed. A primary mechanism involves the inhibition of complex I of the mitochondrial respiratory chain garvan.org.auplos.orgnih.gov. This inhibition disrupts cellular respiration, leading to an increase in the cellular AMP/ATP ratio, which is a classic trigger for AMPK activation. However, some studies suggest that berberine can activate AMPK through other mechanisms, even at clinically relevant low doses that may not significantly alter the AMP/ATP ratio frontiersin.org. These alternative routes include a lysosomal pathway dependent on AXIN1 and the downregulation of UHRF1, a protein that promotes the dephosphorylation and inactivation of AMPK frontiersin.org. While many of berberine's metabolic effects are attributed to AMPK activation, some research indicates that it can also promote glucose metabolism independently of the AMPK pathway, suggesting a multi-targeted mode of action plos.orgnih.gov.

Table 3: Research Findings on AMPK Pathway Activation by Berbine Alkaloids

| Cell Line/Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| L6 myotubes, Muscle mitochondria | Dose-dependently inhibited cellular respiration. | Specific inhibition of respiratory complex I. | garvan.org.au |

| HCT116, SW480, LOVO (Colorectal cancer cells) | Increased phosphorylation of AMPK at Thr172 and its substrate ACC. | Activation of AMPK signaling cascade. | nih.gov |

| HepG2 hepatocytes, C2C12 myotubes | Promoted glucose consumption and lactate production even when AMPK activation was blocked. | Inhibition of mitochondrial respiratory chain complex I, independent of AMPK activation. | plos.orgnih.gov |

| Various human cells | Activated lysosomal AMPK and downregulated UHRF1 expression. | Activation via a lysosomal pathway and inhibition of AMPK dephosphorylation. | frontiersin.org |

| 3T3-L1 adipocytes, L6 myotubes | Increased AMPK activity and GLUT4 translocation. | Stimulation of AMPK activity. | elsevierpure.com |

Suppression of NF-κB Signaling Pathway

Berbine alkaloids demonstrate potent anti-inflammatory effects, largely through the suppression of the nuclear factor-κB (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators nih.gov. In various cellular models, including macrophages and intestinal epithelial cells, berberine has been shown to inhibit the activation of the NF-κB pathway induced by inflammatory stimuli like lipopolysaccharide (LPS) nih.govnih.govresearchgate.net.

The suppressive mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm researchgate.netresearchgate.net. By stabilizing IκBα, berberine effectively blocks the nuclear translocation of the active NF-κB p65 subunit nih.gov. Further mechanistic studies have revealed that this effect can be dependent on Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase, as berberine reverses the LPS-induced downregulation of Sirt1 nih.gov. Molecular modeling also suggests that berberine may directly interact with and inhibit IKKα, an upstream kinase responsible for phosphorylating IκBα nih.govmdpi.com. Some studies note that the inhibition of NF-κB by berberine can occur independently of AMPK activation nih.gov.

Table 4: Research Findings on NF-κB Pathway Suppression by Berbine Alkaloids

| Cell Line/Model | Stimulus | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| RAW264.7 macrophages | LPS | Downregulated expression of proinflammatory cytokines (MCP-1, IL-6, TNF-α). | Inhibition of NF-κB signaling via a Sirt1-dependent mechanism. | nih.gov |

| Ovalbumin-induced rat model of asthma | Ovalbumin (OVA) | Reversed OVA-induced airway inflammation and enhanced NF-κB signaling. | Inhibition of the NF-κB signaling pathway. | nih.gov |

| Porcine intestinal epithelial cells (IPEC-J2) | LPS | Inhibited phosphorylation of IκΒα and p65. | Inhibition of the NF-κB signaling pathway activation. | nih.govresearchgate.net |

| Human monocytic (THP-1) cells | LPS | Attenuated proinflammatory markers by inhibiting NF-κB translocation into the nucleus. | Possible direct inhibition of IKKα. | nih.govmdpi.com |

Regulation of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell proliferation, growth, and survival. Berbine alkaloids have been consistently shown to inhibit this pathway in various cancer cell models researchgate.netkazanmedjournal.ru. In colon cancer cells, berberine dose-dependently inhibits the proteins PI3K, Akt, and mTOR researchgate.netnih.govnih.gov. This inhibition leads to downstream effects such as cell cycle arrest, autophagy, and apoptosis nih.gov.

The regulation of this pathway by berberine can occur through multiple mechanisms. It can be a downstream consequence of AMPK activation, as AMPK is a known negative regulator of mTOR nih.govnih.gov. Additionally, berberine can act upstream by up-regulating the expression of PTEN, a tumor suppressor gene whose protein product is a primary inhibitor of the PI3K/Akt pathway researchgate.netnih.govnih.gov. By suppressing mTOR activity, berberine also inhibits the phosphorylation of its downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and 4E-binding protein-1 (4EBP1), which are essential for protein synthesis nih.govspandidos-publications.com.

Table 5: Research Findings on PI3K/Akt/mTOR Pathway Regulation by Berbine Alkaloids

| Cell Line/Model | Key Findings | Upstream/Associated Regulation | Reference |

|---|---|---|---|

| SW480 colon cancer cells | Inhibited PI3K, Akt, and mTOR proteins. | Upregulated PTEN protein expression. | researchgate.netnih.govnih.gov |

| HCT116, SW480, LOVO (Colorectal cancer cells) | Inhibited mTOR activity and phosphorylation of p70S6K and 4EBP1. | Dependent on AMPK activation. | nih.gov |

| KM12C colon cancer cells | Inhibited phosphorylation of mTOR, leading to suppressed HIF-1α protein synthesis. | Inhibition of the PI3K/Akt pathway. | spandidos-publications.com |

| BGC-823/DDP, SGC-7901/DDP (Gastric cancer cells) | Significantly suppressed the PI3K/Akt/mTOR pathway. | Enhanced chemo-sensitivity to cisplatin. | researchgate.net |

| ApoE-/- mice (Atherosclerosis model) | Modulated the PI3K/Akt/mTOR signaling pathway. | Ameliorated carotid atherosclerosis. | tandfonline.com |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, JNK, ERK)

The mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are crucial for transducing extracellular signals to cellular responses like proliferation, differentiation, and stress response frontiersin.org. The effect of berbine alkaloids on these pathways is complex and appears to be context- and cell-type-dependent nih.gov.

In some models, such as LPS-stimulated intestinal epithelial cells, berberine inhibits the phosphorylation of p38, JNK, and ERK1/2, contributing to its anti-inflammatory effects nih.gov. In contrast, studies on T-cell differentiation in diabetic mice have shown that berberine differentially modulates these kinases; it inhibits Th1 differentiation by suppressing p38 MAPK and JNK activation, while simultaneously inhibiting Th17 differentiation by activating ERK1/2 nih.gov. This differential regulation highlights the nuanced control exerted by berberine on cellular signaling. Furthermore, in some cancer models, berberine-induced autophagy and apoptosis have been linked to the upregulation of p38 MAPK signaling, while the activity of ERK was unaffected kazanmedjournal.runih.gov. This suggests that the specific outcome of berberine treatment can depend on the balance of activation and inhibition across the different MAPK cascades.

Table 6: Research Findings on MAPK Pathway Modulation by Berbine Alkaloids

| Cell Line/Model | Effect on p38 MAPK | Effect on JNK | Effect on ERK | Reference |

|---|---|---|---|---|

| Type 1 diabetic NOD mice (T-cells) | Inhibited activation | Inhibited activation | Activated | nih.gov |

| Porcine intestinal epithelial cells (IPEC-J2) | Inhibited phosphorylation | Inhibited phosphorylation | Inhibited phosphorylation | nih.gov |

| Human liver carcinoma cell lines | Upregulated | Not specified | Not specified | nih.gov |

| Human colorectal adenocarcinoma HCT-15 cells | Stimulated | Not specified | Not specified | kazanmedjournal.ru |

STAT3 Pathway Inhibition

Contrary to activation, in vitro studies have demonstrated that berberine is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The anti-inflammatory and anti-cancer properties of berberine have been linked to this inhibitory action. nih.gov Research on nasopharyngeal carcinoma (NPC) cells showed that berberine effectively suppresses both constitutive and interleukin-6 (IL-6)-induced STAT3 activation. nih.gov This inhibition was observed through the reduced phosphorylation of STAT3. nih.gov

In cholangiocarcinoma (CCA) cell lines, berberine was found to reduce STAT3 expression and inhibit its phosphorylation at both tyrosine 705 and serine 727 in a dose- and time-dependent manner. researchgate.net For instance, after a 48-hour treatment with 20 µM of berberine, the expression levels of phosphorylated STAT3 (Tyr705) were reduced to 10-20% of the control levels. researchgate.net Furthermore, studies have shown that tumor-associated fibroblasts can secrete IL-6, which in turn activates STAT3 in cancer cells; berberine was shown to block this activation. nih.gov This suggests that berberine can modulate the effects of the tumor microenvironment on cancer cell growth by targeting the STAT3 pathway. nih.gov

| Cell Line | Model | Key Findings | Reference |

|---|---|---|---|

| Nasopharyngeal Carcinoma (NPC) cells (C666-1) | Constitutive and IL-6-induced activation | Inhibited STAT3 phosphorylation. | nih.gov |

| Cholangiocarcinoma (CCA) cells (KKU-213) | Time- and dose-dependent study | Reduced STAT3 expression and phosphorylation at Tyr705 and Ser727. | researchgate.net |

| NPC cells (C666-1) co-cultured with fibroblast-conditioned medium | Tumor microenvironment model | Blocked STAT3 activation induced by fibroblast-secreted IL-6. | nih.gov |

Activation of SIRT1 Signaling

Berberine has been identified as an activator of the Sirtuin 1 (SIRT1) signaling pathway, a key regulator of cellular metabolism and longevity. mdpi.comnih.gov The mechanism of activation is indirect; berberine acts as an activator of AMP-activated kinase (AMPK). researchgate.netbmj.com The activation of AMPK leads to an increase in the cellular NAD+/NADH ratio, which in turn enhances the activity of SIRT1, as NAD+ is an essential substrate for this deacetylase enzyme. researchgate.netbmj.com

In a study using a palmitate-induced hepatocyte insulin resistance model in HepG2 cells, berberine treatment was shown to enhance SIRT1 signaling. nih.gov This activation of SIRT1 improved mitochondrial function and ameliorated insulin resistance. The study further demonstrated that berberine's beneficial effects were mediated through the SIRT1/Opa1 signaling pathway, highlighting its role in regulating mitochondrial dynamics. nih.gov Silencing SIRT1 expression was found to partially reverse the protective effects of berberine, confirming that SIRT1 is a crucial downstream target. nih.gov

Downregulation of Wnt/β-catenin Pathway

In vitro research has established that berberine functions as a natural inhibitor of the canonical Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. nih.gov In studies utilizing HCT116 colon carcinoma cells, berberine treatment led to a reduction in the cellular levels of active β-catenin. nih.govresearchgate.net This was accompanied by an increase in the expression of E-cadherin. nih.gov

Berberine exerts its effect by inhibiting the transcriptional activity of β-catenin. nih.gov Western blot analyses in colorectal cancer (CRC) cells, including HCT116 and SW480, confirmed that berberine treatment decreases the protein levels of β-catenin and its downstream targets, such as c-Myc and CyclinD1. researchgate.net The compound also increased the expression of AXIN1, a key component of the β-catenin destruction complex. researchgate.net These findings indicate that berberine disrupts the stability and nuclear function of β-catenin, leading to the downregulation of this oncogenic pathway.

Inhibition of Ras/Raf/ERK Pathway

Evidence from in vitro models suggests that berberine can inhibit the Ras/Raf/ERK signaling pathway, also known as the MAPK pathway, which is crucial for cell proliferation and survival. researchgate.netnih.govnih.gov In a study on cholangiocarcinoma (CCA) cell lines, it was observed that following EGF/EGFR activation, berberine treatment significantly attenuated the activation of Erk, a key downstream kinase in this cascade. researchgate.net This inhibitory effect contributes to the suppression of the epithelial-mesenchymal transition (EMT) and the aggressiveness of CCA cells. researchgate.net Molecular docking studies further supported the potential for berberine to act as a multi-kinase inhibitor, with predicted activity against components of this pathway. researchgate.net

Cell Cycle Checkpoint Kinase Modulation

Berberine has been shown to modulate cell cycle progression by inducing cell cycle arrest, a process governed by checkpoint kinases. nih.gov In studies on the human gastric carcinoma SNU-5 cell line, berberine induced a G2/M phase arrest in a concentration- and time-dependent manner. nih.gov The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA and is regulated by a complex network of kinases, including CDK1. ecancer.org The ability of berberine to halt the cell cycle at this phase suggests its interaction with the molecular machinery that constitutes the G2/M checkpoint, thereby preventing the proliferation of cancer cells. nih.gov

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway Regulation

Berberine has been demonstrated to regulate the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, a critical mediator of tumor angiogenesis. nih.govijbs.com In vitro studies on the gastric adenocarcinoma cell line SC-M1 showed that berberine prevented the expression of HIF-1α under hypoxic conditions. nih.govresearchgate.net The mechanism does not involve the downregulation of HIF-1α mRNA. Instead, berberine destabilizes the HIF-1α protein, promoting its degradation through a 26S proteasome-mediated pathway. nih.govresearchgate.net

Further research in human retinal endothelial cells (HRECs) revealed that berberine can suppress insulin-induced activation of the Akt/mTOR pathway. ijbs.com Since Akt/mTOR is a key upstream regulator of HIF-1α, its inhibition by berberine leads to the downstream suppression of HIF-1α and vascular endothelial growth factor (VEGF) expression. ijbs.com These findings underscore that HIF-1α repression is a crucial element of berberine's anti-angiogenic effects. nih.gov

| Cell Line | Model | Key Findings | Reference |

|---|---|---|---|

| Gastric Adenocarcinoma (SC-M1) | Hypoxia-induced expression | Destabilized HIF-1α protein, promoting proteasomal degradation. | nih.govresearchgate.net |

| Human Retinal Endothelial Cells (HRECs) | Insulin-induced expression | Suppressed Akt/mTOR pathway, leading to reduced HIF-1α and VEGF. | ijbs.com |

| HeLa Cells | Dose-dependent study | Showed dose-dependent effects on the HIF1A pathway. | nih.gov |

Endoplasmic Reticulum (ER) Stress Response Modulation

Berberine has been shown to modulate the endoplasmic reticulum (ER) stress response, a cellular process implicated in numerous diseases. mdpi.comnih.govbiorxiv.org In human intestinal epithelial Caco-2 cells, berberine was found to ameliorate ER stress induced by pro-inflammatory cytokines (IFN-γ/TNF-α) or tunicamycin. nih.gov

The protective effects of berberine were evidenced by its ability to dampen the expression of GRP-78 (also known as BiP), a key molecular marker of ER stress. nih.gov Furthermore, berberine downregulated the phosphorylation of JNK and reduced the levels of caspase-12 and cleaved caspase-3, which are involved in ER stress-mediated apoptosis. nih.gov In Hep G2 cells, berberine was also shown to inhibit ER stress, as indicated by decreased phosphorylation of PERK and eIF2α, key sensors in the unfolded protein response (UPR). researchgate.net These findings suggest that berberine can mitigate pathological conditions associated with excessive ER stress by modulating key UPR signaling branches. nih.govresearchgate.net

Cellular and Subcellular Effects in In Vitro Models

Inhibition of Platelet Aggregation

In vitro studies have demonstrated that berberine and its metabolites can significantly inhibit platelet activation and aggregation through various mechanisms. Berberine and its primary metabolite, berberrubine (B190655), have been shown to inhibit adenosine diphosphate (ADP)-induced platelet activation. nih.govnih.gov This inhibition is characterized by a reduction in the activation of integrin αIIbβ3, decreased P-selectin levels on the platelet membrane, and suppressed binding of fibrinogen to platelets. nih.govnih.gov

The underlying molecular mechanism for this effect involves the suppression of the Class I PI3Kβ/Rasa3/Rap1 signaling pathway. nih.govnih.gov Both berberine and berberrubine greatly suppress the PI3K/Akt pathway and inhibit the translocation of Rasa3 to the cell membrane, which in turn prevents the activation of Rap1, a key molecule in integrin activation. nih.govresearchgate.net Further research suggests that berberine acts as a direct thrombin inhibitor, which contributes to its ability to prevent platelet aggregation. frontiersin.org In models using high glucose-treated human platelets, berberine was found to inhibit platelet aggregation by modulating the activities of aldose reductase, NOX, and glutathione reductase, thereby reducing the production of reactive oxygen species (ROS). frontiersin.org

| Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|

| PI3Kβ/Akt/Rap1 Pathway | Suppression of pathway, leading to reduced integrin αIIbβ3 activation | nih.govnih.gov |

| P-selectin | Reduced expression on platelet membrane | nih.govnih.gov |

| Fibrinogen Binding | Suppressed binding to platelets | nih.govnih.gov |

| Thrombin | Direct inhibition of activity | frontiersin.org |

| Aldose Reductase, NOX, Glutathione Reductase | Modulation of enzyme activity, reducing ROS | frontiersin.org |

Modulation of Monocyte Adhesion to Endothelial Cells

Berberine has been shown to modulate the adhesion of monocytes to endothelial cells, a critical event in the initiation of atherosclerosis. In in vitro models using human umbilical vein endothelial cells (HUVECs), berberine markedly reduces monocyte adhesion induced by inflammatory stimuli such as oxidized low-density lipoprotein (oxLDL), high glucose, and lipopolysaccharide (LPS). oup.comnih.govnih.govspandidos-publications.commdpi.com

The primary mechanism involves the downregulation of key adhesion molecules on the surface of endothelial cells. unime.it Berberine treatment suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). oup.comnih.govspandidos-publications.com This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. oup.comoup.com Additionally, berberine has been found to downregulate the expression of the chemokine CX3CL1 (fractalkine) in endothelial cells and its receptor CX3CR1 in monocytes, further inhibiting the CX3CL1/CX3CR1 axis that mediates monocyte adherence. mdpi.com

| Cell Type | Inducing Stimulus | Effect of Berberine | Reference |

|---|---|---|---|

| HUVECs | oxLDL | Reduced VCAM-1 and ICAM-1 expression; decreased monocyte adhesion | nih.govspandidos-publications.com |

| HUVECs | High Glucose | Inhibited NF-κB activation; reduced VCAM-1 and ICAM-1 expression; decreased monocyte adhesion | oup.comoup.com |

| HUVECs | LPS | Downregulated CX3CL1 expression; inhibited NF-κB and STAT3 pathways | mdpi.com |

| THP-1 Monocytes | LPS | Downregulated CX3CR1 expression | mdpi.com |

Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

In vitro studies demonstrate that berberine effectively suppresses the proliferation and migration of vascular smooth muscle cells (VSMCs), key processes in the development of vascular remodeling and restenosis. nih.govnih.gov In cultured human aortic smooth muscle cells (HASMCs), berberine inhibits cell migration in a dose-dependent manner. nih.govbmbreports.orgsemanticscholar.org

The molecular mechanisms underlying this inhibition are multifaceted. Berberine significantly reduces the expression and secretion of matrix metalloproteinases (MMP), specifically MMP-2 and MMP-9, as well as urokinase-type plasminogen activator (u-PA). nih.govbmbreports.org These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for cell migration. Furthermore, berberine achieves these effects by interrupting key signaling pathways, including the suppression of the Akt pathway and the attenuation of the activities of transcription factors AP-1 (c-Fos/c-Jun) and NF-κB. nih.govnih.gov

Mechanisms of Endothelial Function Modulation

Berberine improves endothelial function through several in vitro mechanisms, primarily by enhancing nitric oxide (NO) bioavailability and reducing oxidative stress. oup.com In HUVECs, berberine stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes its association with heat shock protein 90, leading to increased NO production. oup.com This activation is mediated through the adenosine monophosphate-activated protein kinase (AMPK) signaling cascade. oup.com

The compound also exhibits significant antioxidant properties within endothelial cells. It has been shown to reverse the excessive generation of reactive oxygen species (ROS) induced by stimuli like circulating endothelial microparticles and high glucose. frontiersin.orgnih.gov Proteomic analysis has confirmed that berberine restores aortic endothelium-dependent vasodilatation and impacts pathways related to mitochondrial dysfunction and oxidative stress. nih.gov

Enhanced Glucose Uptake in Cell Lines

Berberine has been consistently shown to enhance glucose uptake in various insulin-sensitive cell lines, including adipocytes (3T3-L1), myotubes (L6, C2C12), and hepatocytes (HepG2, H4IIE). nih.govresearchgate.netnih.gov This effect occurs in a dose-dependent manner and, notably, is independent of insulin. nih.govnih.gov In 3T3-L1 adipocytes, berberine at concentrations of 5–20 µmol/L increased glucose consumption by 72.9% to 113.7%. nih.gov In L6 myotubes, 2 µmol/L of berberine increased glucose uptake by 170%, an effect stronger than that observed with insulin under the same conditions. nih.gov

The primary mechanism is linked to the activation of AMPK. nih.govnbscience.com Berberine appears to inhibit mitochondrial respiration, which increases the cellular AMP/ATP ratio, thereby activating AMPK. nih.gov This, in turn, stimulates glycolysis and glucose transport. nih.govresearchgate.net Another proposed mechanism involves the promotion of Sirtuin 3 (SIRT3) ubiquitination, which also leads to AMP accumulation and subsequent AMPK activation, further promoting glucose uptake. researchgate.net

| Cell Line | Effect of Berberine | Key Finding | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | ↑ 109.0% - 183.5% (2-deoxy-glucose uptake) | Dose-dependent and insulin-independent increase | nih.gov |

| L6 Myotubes | ↑ 170% (2-deoxy-glucose uptake at 2 µmol/L) | Stronger effect than insulin | nih.gov |

| C2C12 Myotubes | ↑ 74.0% (glucose consumption at 20 µmol/L) | Insulin-independent increase | nih.gov |

| HepG2 Hepatocytes | ↑ 32% - 60% (glucose consumption) | Effect comparable to metformin | nih.gov |

Promotion of Adipocyte Differentiation and Lipid Accumulation Reduction

Research on the in vitro effects of berberine in adipocyte models consistently demonstrates a reduction in lipid accumulation, which is achieved through the inhibition, rather than promotion, of adipocyte differentiation. nih.govsemanticscholar.orgnih.gov In the 3T3-L1 preadipocyte cell line, berberine dose-dependently inhibits the accumulation of intracellular lipid droplets. nih.govresearchgate.netmdpi.com This inhibitory effect is most profound when berberine is applied during the early stages of the differentiation process. semanticscholar.org

The molecular basis for this anti-adipogenic effect involves the suppression of a cascade of key transcription factors that govern adipogenesis. nih.govnih.gov Berberine treatment downregulates the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipocyte differentiation. nih.gov This is preceded by the inhibition of earlier regulators, including the phosphorylation of cAMP-response element-binding protein (CREB) and the expression of C/EBPβ. nih.govsemanticscholar.org Studies on 13-methylberberine, a derivative, show it has even more potent anti-adipogenic effects than berberine, also acting through the downregulation of PPARγ and C/EBPα. researchgate.net

Cytoskeletal Protein Dynamics and Cell Motility

Research indicates that berberine's inhibitory effects on cell motility are linked to its influence on the actin cytoskeleton. In studies involving glioma cells, berberine treatment was shown to alter the arrangement of the actin cytoskeleton, a key component in maintaining cell shape and driving cell movement. This disruption of cytoskeletal dynamics is a contributing factor to the observed reduction in cancer cell migration and invasion. nih.gov

Induction of DNA Damage and DNA Binding Interactions

Berberine has been identified as a genotoxic agent that can induce significant DNA damage in cancer cells. spandidos-publications.com Studies in human osteosarcoma cells (MG-63) demonstrated that berberine treatment leads to a marked accumulation of DNA double-strand breaks. spandidos-publications.com This effect was found to be dependent on both concentration and duration of exposure. spandidos-publications.com The induction of DNA damage is a critical mechanism contributing to its anti-cancer activity. spandidos-publications.com

Furthermore, berberine has been characterized as a DNA topoisomerase II poison. nih.gov Topoisomerase enzymes are crucial for resolving DNA supercoils and tangles during replication and transcription. embopress.org By inhibiting topoisomerase II, berberine can lead to the stabilization of enzyme-DNA complexes, resulting in DNA strand breaks that trigger cell death pathways. nih.govembopress.org Resistance to berberine in certain colorectal carcinoma cells has been associated with a decreased level of catalytically active topoisomerase IIα, reinforcing the idea that this enzyme is a primary cellular target. nih.gov

Mechanisms of Cell Cycle Arrest

A prominent mechanism of berberine's anti-proliferative action is the induction of cell cycle arrest, which has been observed in numerous cancer cell lines. nih.govarchivesofmedicalscience.comnih.gov The specific phase of arrest can be cell-type dependent, with G1 and G2/M phase arrest being commonly reported. archivesofmedicalscience.commdpi.comresearchgate.net

G1 Phase Arrest: In human epidermoid carcinoma A431 cells and cholangiocarcinoma (CCA) cell lines, berberine induces arrest in the G1 phase. researchgate.netnih.gov This is achieved by modulating the expression of key G1 regulatory proteins. researchgate.netnih.gov Research has shown that berberine increases the expression of cyclin-dependent kinase inhibitors (Cdki) such as p21 (Cip1) and p27 (Kip1). nih.gov These inhibitors then bind to and inactivate cyclin-Cdk complexes, specifically Cdk2, Cdk4, and Cdk6. nih.govnih.gov Concurrently, berberine decreases the levels of G1-phase cyclins, including cyclin D1, cyclin D2, and cyclin E. researchgate.netnih.gov The cumulative effect of these changes is the prevention of the cell's transition from the G1 to the S phase, thereby halting proliferation. nih.govjackwestin.com

G2/M Phase Arrest: In other cancer cell lines, including oral squamous cell carcinoma, nasopharyngeal carcinoma, breast cancer (MCF-7), cervical carcinoma (HeLa), and colon cancer (HT29), berberine treatment results in cell cycle arrest at the G2/M checkpoint. archivesofmedicalscience.comnih.gov

The table below summarizes the effect of berberine on key cell cycle regulatory proteins.

| Protein Family | Specific Protein | Effect of Berberine | Cell Cycle Phase Affected |

| Cyclin-Dependent Kinase Inhibitors (Cdki) | p21 (Cip1), p27 (Kip1) | Increased expression | G1 |

| Cyclin-Dependent Kinases (Cdk) | Cdk2, Cdk4, Cdk6 | Decreased expression | G1 |

| Cyclins | Cyclin D1, Cyclin D2, Cyclin E | Decreased expression | G1 |

Induction of Apoptosis in Various Cell Lines

Berberine is a potent inducer of apoptosis, or programmed cell death, across a wide spectrum of cancer cell lines. nih.govarchivesofmedicalscience.comnih.gov This process is often mediated through the intrinsic, or mitochondrial, pathway and involves the activation of a cascade of enzymes called caspases. kazanmedjournal.ruresearchgate.net

Key molecular events in berberine-induced apoptosis include:

Modulation of Bcl-2 Family Proteins: Berberine alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.govarchivesofmedicalscience.com It has been consistently shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step that leads to mitochondrial outer membrane permeabilization. nih.govfrontiersin.org

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net